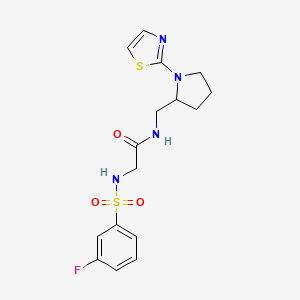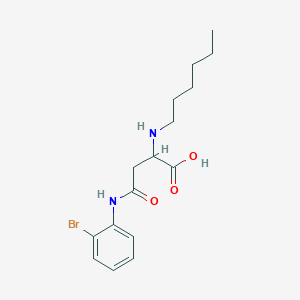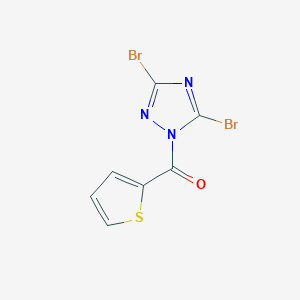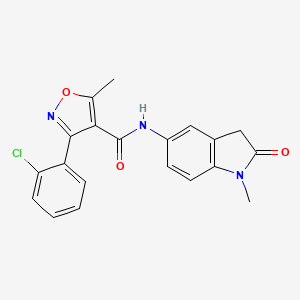
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound features a tetrahydropyridine ring substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Products where the benzyloxy group is replaced by the nucleophile.
Scientific Research Applications
1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the development of new materials and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The benzyl and benzyloxy groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-Benzyl-1,2,5,6-tetrahydropyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
3-(Benzyloxy)-1,2,5,6-tetrahydropyridine: Lacks the benzyl group, which may affect its reactivity and interaction with biological targets.
1-Benzyl-3-(methoxy)-1,2,5,6-tetrahydropyridine: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical and biological properties.
Uniqueness: 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct reactivity and interaction profiles compared to its analogs
Properties
IUPAC Name |
1-benzyl-5-phenylmethoxy-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-8-17(9-4-1)14-20-13-7-12-19(15-20)21-16-18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMTXDBUDKSLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)
![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)
![1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2571198.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

![2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide](/img/structure/B2571203.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2571209.png)

![3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione](/img/structure/B2571213.png)



![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2571218.png)
